![molecular formula C11H18ClN3O3 B1471964 1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride CAS No. 2098025-35-3](/img/structure/B1471964.png)
1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride
Overview
Description
1-Ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride (1-EPT) is a synthetic compound that has been used in a variety of scientific applications. It is a member of the pyrimidine family and is composed of two nitrogen atoms, two oxygen atoms, four hydrogen atoms, and one chlorine atom. 1-EPT has a molecular weight of 255.6 g/mol and a melting point of 187-191°C. Its solubility in water is limited and it is slightly soluble in ethanol and methanol.
Scientific Research Applications
Synthesis of Novel Organic Compounds
- The development of new pyrimidine derivatives through chemical synthesis processes has been a focus of research due to their potential applications in medicinal chemistry. For instance, studies have demonstrated the synthesis of pyrimidine derivatives with potential as antimicrobial agents, highlighting the versatility of pyrimidine structures in drug development (Attia et al., 2013). These synthesis processes often involve reactions with various amines, including piperidine, to produce compounds with potential therapeutic uses.
Potential Biological Activities
- Research on pyrimidine derivatives also explores their biological activities, such as antimicrobial and antifungal effects. Compounds synthesized from pyrimidine structures have shown activity against a range of microbial strains, indicating their potential as lead compounds in the development of new antimicrobial agents (Merugu et al., 2010). These studies contribute to the understanding of how structural variations in pyrimidine derivatives can influence their biological activities.
Chemical Properties and Reactivity
- The chemical reactivity and properties of pyrimidine derivatives, including those with piperidine substituents, are of interest for developing new chemical entities with desired pharmacological profiles. Investigations into the solvatochromic properties of pyrimidine-based dyes, for example, help understand how these compounds interact with solvents, which is crucial for designing drugs with optimal solubility and bioavailability (El-Sayed & Spange, 2007).
properties
IUPAC Name |
1-ethyl-3-piperidin-4-yl-1,3-diazinane-2,4,6-trione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O3.ClH/c1-2-13-9(15)7-10(16)14(11(13)17)8-3-5-12-6-4-8;/h8,12H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWVXRSNGJMILI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC(=O)N(C1=O)C2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-3-(piperidin-4-yl)pyrimidine-2,4,6(1H,3H,5H)-trione hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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